N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide

Description

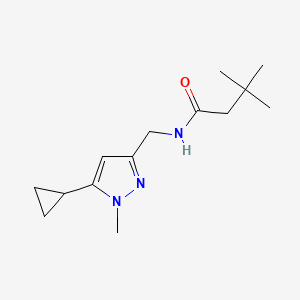

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide is a pyrazole-containing butanamide derivative. Its structure features a 5-cyclopropyl-substituted pyrazole ring linked via a methylene group to a 3,3-dimethylbutanamide moiety.

Molecular Formula: C₁₅H₂₃N₃O

Molecular Weight: 261.36 g/mol

Key Features:

- Cyclopropyl group at the pyrazole 5-position, which may enhance steric bulk and influence binding interactions.

- 1-Methyl substitution on the pyrazole nitrogen, improving metabolic stability.

- 3,3-Dimethylbutanamide chain, contributing to lipophilicity and membrane permeability.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-14(2,3)8-13(18)15-9-11-7-12(10-5-6-10)17(4)16-11/h7,10H,5-6,8-9H2,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLJNMFQDFTKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC1=NN(C(=C1)C2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide typically involves multiple steps. One common approach starts with the preparation of (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol, which is then converted into the desired butanamide derivative through a series of reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to pyrazole-carboxamides, fungicides, and pharmacologically active butanamides (Table 1).

Table 1: Structural and Functional Comparison

Key Differences and Implications

The absence of a cyano group distinguishes it from diclocymet and compound 3a, which may reduce electrophilic reactivity and alter mode of action (e.g., fungicidal vs. unknown) .

Pharmacological Potential: Expanthenol’s hydroxylated butanamide structure is optimized for hydrogen bonding, enabling its use as a gastrointestinal drug. The target compound’s methyl and cyclopropyl groups prioritize lipophilicity, suggesting different therapeutic targets .

Synthetic Methodology :

Research Findings and Trends

- Agrochemical Relevance : Diclocymet’s fungicidal activity highlights the role of 3,3-dimethylbutanamide derivatives in agrochemistry. The target compound’s cyclopropyl group may offer resistance management advantages over chlorine-based analogs .

- Pharmacological Niche : Pyrazole-butanamides with aromatic substituents (e.g., compound in ) are explored for CNS or anti-inflammatory applications, suggesting possible avenues for the target compound .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,3-dimethylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole family, which is known for diverse pharmacological properties including anti-inflammatory, anti-cancer, and antimicrobial activities. Understanding its biological activity can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{18}N_{4}, with a molecular weight of approximately 234.31 g/mol. The presence of the cyclopropyl and pyrazole moieties contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets:

- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. By inhibiting COX, these compounds can reduce the synthesis of pro-inflammatory mediators such as prostaglandins .

- Receptor Modulation : The compound may also interact with specific receptors involved in signaling pathways related to cancer progression and inflammation. For instance, some pyrazole derivatives have shown activity against BRAF(V600E) and EGFR, which are significant in cancer therapies .

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For example:

- Case Study : A series of pyrazole derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Notably, compounds with specific substitutions on the pyrazole ring displayed enhanced activity against breast cancer cell lines MCF-7 and MDA-MB-231 .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects:

- Mechanism : It is hypothesized that the compound reduces the production of inflammatory cytokines by modulating NF-kB signaling pathways. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that pyrazole derivatives may exhibit antimicrobial properties:

- Study Findings : In vitro assays have shown that certain pyrazole compounds can inhibit the growth of pathogenic bacteria and fungi, suggesting their utility as antimicrobial agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.